molecular formula C15H13ClN2O4 B5818899 N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5818899
M. Wt: 320.73 g/mol
InChI Key: YGWBMLVVZVGJEE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Oxidation: Potassium permanganate, water or acetone solvent, room temperature.

Major Products Formed

    Reduction: Formation of N-(3-chloro-2-methylphenyl)-4-methoxy-3-aminobenzamide.

    Substitution: Formation of N-(3-substituted-2-methylphenyl)-4-methoxy-3-nitrobenzamide.

    Oxidation: Formation of N-(3-chloro-2-methylphenyl)-4-hydroxy-3-nitrobenzamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-methyl-6-(morpholin-4-yl)methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzamide core allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-11(16)4-3-5-12(9)17-15(19)10-6-7-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWBMLVVZVGJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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